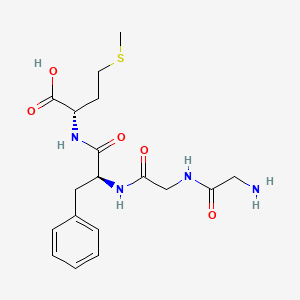
Enkephalin-met, des-tyr(1)-
Descripción general
Descripción
Enkephalins are endogenous ligands that bind to the body’s opioid receptors . “Enkephalin-met, des-tyr(1)-” is a tetrapeptide important for the study of enkephalinase inhibition .
Synthesis Analysis
Dual Enkephalinase Inhibitors (DENKIs) are pain medications that indirectly activate opioid receptors and can be used as an alternative to traditional opioids . By inhibiting the two major enkephalin-degrading enzymes (neprilysin and aminopeptidase N), DENKIs can provide analgesia with fewer adverse effects than nonendogenous opioids .Molecular Structure Analysis
The free-energy landscape of Met-enkephalin built on CVs generated from dihedral Principal Component Analysis (dPCA) is found rugged compared with the FEL built on CVs extracted from PCA of the Cartesian coordinates of the atoms .Chemical Reactions Analysis
The reaction conditions for the synthesis of “Enkephalin-met, des-tyr(1)-” involve the use of di-tert-butyl sulfide in water and trifluoroacetic acid at ambient temperature for 0.75 hours .Aplicaciones Científicas De Investigación
Anticancer and Analgesic Compounds
Met-enkephalin, known for its antitumor, analgesic, and immune-boosting properties, has been explored for its potential in cancer therapy. Clinical trials suggest that opioid growth factor (OGF) therapy, alone or in combination with standard chemotherapies, offers a non-toxic, effective anticancer approach that may improve the quality of life for cancer patients by reducing tumor size and enhancing chemotherapy efficacy. This peptide and its analogs show promise as novel, non-toxic anticancer drugs with analgesic activity, necessitating further preclinical and clinical studies to fully explore their potential (Budka et al., 2020).
Modulation of Opioid Receptors
Biphalin, a derivative based on enkephalins, exhibits significant analgesic properties and a high affinity for μ and δ opioid receptors, suggesting a unique mechanism of action that may involve cooperative binding and improved enzymatic stability. Its potent analgesic efficacy, along with a lower likelihood of causing dependency, highlights the therapeutic potential of enkephalin derivatives in pain management and warrants further structural modification to enhance therapeutic properties (Feliciani et al., 2012).
Cardiovascular System Regulation
Met-enkephalin and its derivatives play a crucial role in regulating cardiovascular system activity. Their presence in the heart and their cardiovascular effects, such as modulatory influence on neural regulation and implications in myocardial ischemia, cardiac arrhythmias, and congestive heart failure, demonstrate their significance in cardiovascular health. The underlying cellular mechanisms involve the stimulation of mu- and delta-opioid receptors, highlighting the therapeutic potential of enkephalins in cardiovascular diseases (Osadchii & Pokrovskii, 2000).
Chronic Pain Management
Dual enkephalinase inhibitors (DENKIs) represent an innovative approach to chronic pain management by indirectly activating opioid receptors through the prevention of endogenous opioid ligand degradation. These inhibitors offer a promising alternative analgesic method with fewer adverse effects than traditional opioids, underscoring the importance of enkephalins in developing future chronic pain treatments (Southerland et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAJHJQOWBJEG-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388962 | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin-met, des-tyr(1)- | |
CAS RN |
61370-88-5, 94825-43-1 | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



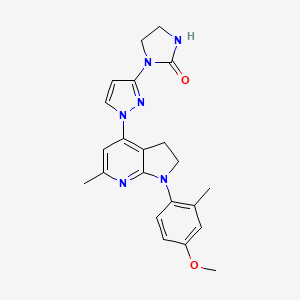
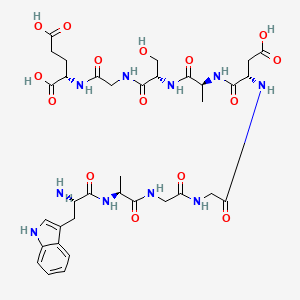
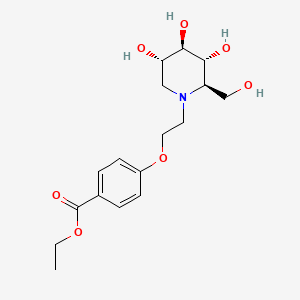
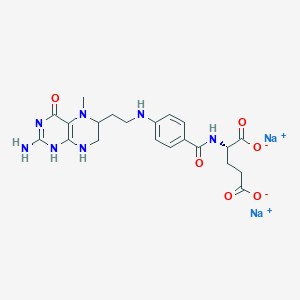
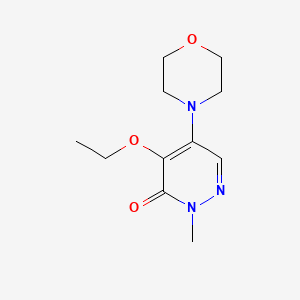

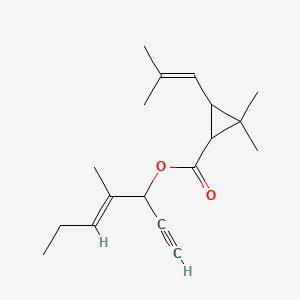

![2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B1671232.png)
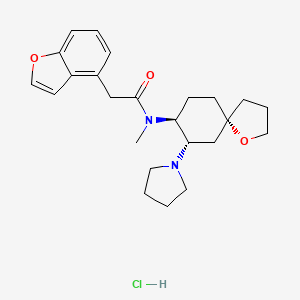
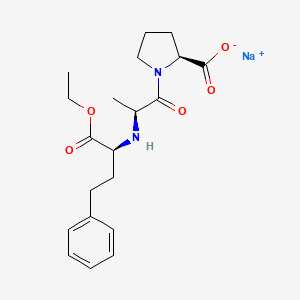

![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)